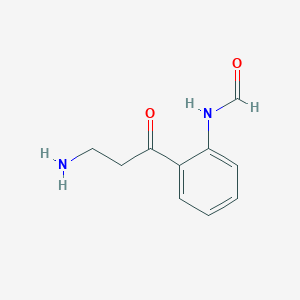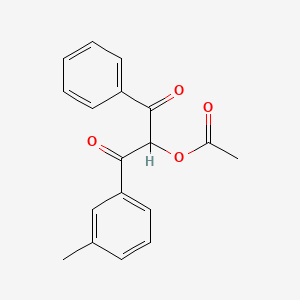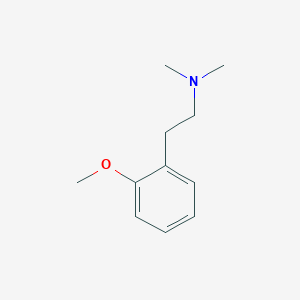
Benzeneethanamine, 2-methoxy-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 2-methoxy-N,N-dimethyl- is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a benzene ring attached to an ethanamine chain, with a methoxy group and two methyl groups attached to the nitrogen atom. This compound is of interest due to its structural similarity to various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing Benzeneethanamine, 2-methoxy-N,N-dimethyl- involves the reductive amination of 2-methoxyphenylacetone with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.
Methylation of Benzeneethanamine: Another method involves the methylation of Benzeneethanamine, 2-methoxy- using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of Benzeneethanamine, 2-methoxy-N,N-dimethyl- often employs large-scale reductive amination processes. The choice of reducing agent and reaction conditions is optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzeneethanamine, 2-methoxy-N,N-dimethyl- can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the removal of the methoxy group or the reduction of the benzene ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Demethoxylated products or reduced benzene ring derivatives.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 2-methoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 2-methoxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanamine, 2-methoxy-: Lacks the N,N-dimethyl groups, resulting in different pharmacological properties.
Benzeneethanamine, 2-methoxy-N-methyl-: Contains only one methyl group on the nitrogen, leading to variations in its biological activity.
Benzeneethanamine, 2-hydroxy-N,N-dimethyl-: The methoxy group is replaced with a hydroxy group, altering its chemical reactivity and biological effects.
Uniqueness
Benzeneethanamine, 2-methoxy-N,N-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The presence of both methoxy and N,N-dimethyl groups provides a distinct profile in terms of its pharmacological and chemical properties.
Eigenschaften
CAS-Nummer |
59907-33-4 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-10-6-4-5-7-11(10)13-3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
OJBKIDQVHLJFAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
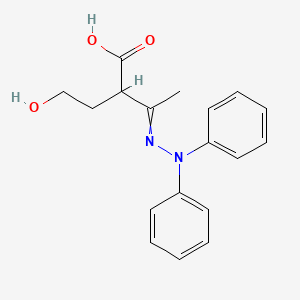
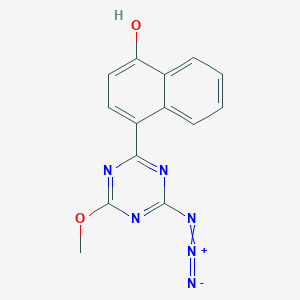
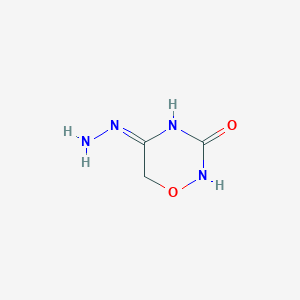
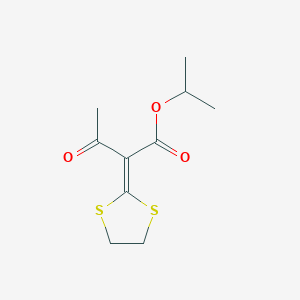
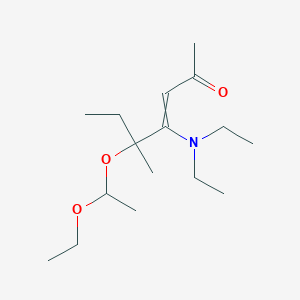
phenylphosphanium](/img/structure/B14597825.png)
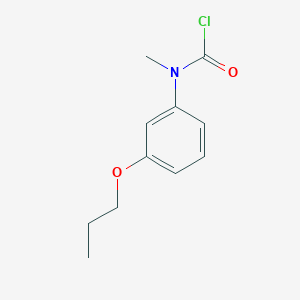
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
